Des-5-Propoxy Paichongding-5-ol

Insecticide Toxicology Neonicotinoid Bioactivity Metabolite Activity Profiling

Des-5-Propoxy Paichongding-5-ol (also designated M1) is the depropylated primary metabolite of the chiral cis-nitromethylene neonicotinoid insecticide Paichongding (IPP). It retains the two chiral centers and the nitro pharmacophore of the parent molecule, existing as a mixture of stereoisomers with a molecular formula of C₁₄H₁₇ClN₄O₃ and a molecular weight of 324.76 g/mol.

Molecular Formula C14H17ClN4O3
Molecular Weight 324.76 g/mol
Cat. No. B1256676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes-5-Propoxy Paichongding-5-ol
Synonyms1-(6-chloro-3-pyridylmethyl)-7-methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo(1,2-a)pyridin-5-ol
IPP 10
IPP-10
IPP10 cpd
Molecular FormulaC14H17ClN4O3
Molecular Weight324.76 g/mol
Structural Identifiers
SMILESCC1CC(N2CCN(C2=C1[N+](=O)[O-])CC3=CN=C(C=C3)Cl)O
InChIInChI=1S/C14H17ClN4O3/c1-9-6-12(20)18-5-4-17(14(18)13(9)19(21)22)8-10-2-3-11(15)16-7-10/h2-3,7,9,12,20H,4-6,8H2,1H3
InChIKeySJFPJGQQUXJYPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Des-5-Propoxy Paichongding-5-ol (CAS 874750-21-7): Sourcing the Predominant Chiral Metabolite of the Next-Generation Neonicotinoid Paichongding


Des-5-Propoxy Paichongding-5-ol (also designated M1) is the depropylated primary metabolite of the chiral cis-nitromethylene neonicotinoid insecticide Paichongding (IPP) [1]. It retains the two chiral centers and the nitro pharmacophore of the parent molecule, existing as a mixture of stereoisomers with a molecular formula of C₁₄H₁₇ClN₄O₃ and a molecular weight of 324.76 g/mol [1]. Unlike many transient pesticide degradation products, M1 accumulates as the predominant and environmentally persistent transformation product, making it an essential reference standard for environmental fate studies, residue monitoring, and toxicological assessments of Paichongding-based crop protection programs [1].

Metabolite StandardPredominant chiral degradation product of Paichongding
Environmental MonitoringSupports residue quantification in paddy soil and water
Chiral AnalysisDual chiral centers retained; fits enantioselective LC-MS workflows

Why Generic Paichongding or Imidacloprid Standards Cannot Substitute for Des-5-Propoxy Paichongding-5-ol in Quantitative Studies


Des-5-Propoxy Paichongding-5-ol is not merely a structural analog of Paichongding but its quantitatively dominant and environmentally persistent degradation product [1]. In anaerobic paddy soil, M1 accounted for up to 46.98% of the initially applied radioactivity, far exceeding all other identified intermediates [1]. Critically, M1 exhibits divergent bioactivity and toxicity profiles from the parent: it demonstrates approximately 1.9-fold higher insecticidal potency against pea aphids (LC₅₀ 0.097 vs. 0.186 mmol/L) [1], yet displays measurably lower toxicity in model organism assays (C. elegans lifespan 23 vs. 21 days at 10 mg/L) [2]. These quantitative divergences mean that using the parent Paichongding or a benchmark neonicotinoid such as imidacloprid as a proxy for M1 in environmental monitoring, metabolite quantification, or toxicological evaluation will introduce systematic analytical error [1][2].

Parent or Imidacloprid May Shift Potency Readouts
Insecticidal activity differs from parent Paichongding and benchmark neonicotinoids; direct substitution may distort metabolite-specific bioactivity estimates.
Toxicological Endpoints Not Interchangeable
M1 shows distinct toxicity endpoint profiles in model organisms; using parent toxicity data risks mischaracterizing hazard.
Quantitative Abundance Differences Lead to Systematic Error
M1 is the dominant anaerobic metabolite; analytical methods omitting it will underreport total neonicotinoid residues.

Des-5-Propoxy Paichongding-5-ol: Quantitative Evidence for Differentiated Scientific Selection


Insecticidal Potency: Head-to-Head LC₅₀ Comparison Against the Parent Paichongding and Imidacloprid

Des-5-Propoxy Paichongding-5-ol (M1) was directly compared with the parent Paichongding and the industry-standard neonicotinoid imidacloprid for insecticidal activity against pea aphids (Acyrthosiphon pisum) [1]. M1 exhibited an LC₅₀ of 0.097 mmol/L, representing a 1.92-fold improvement in potency over the parent Paichongding (LC₅₀ 0.186 mmol/L), though it remained less potent than imidacloprid (LC₅₀ 0.035 mmol/L) [1].

Insecticidal potency
Head-to-head
M1 LC₅₀ 0.097 mmol/L vs. Parent 0.186 mmol/L (1.92×); Imidacloprid 0.035 mmol/L (2.77× less potent)
Reported metabolite-selective potency context
Pea aphid bioassay; relative ranking may shift under different test conditions
Insecticide Toxicology Neonicotinoid Bioactivity Metabolite Activity Profiling

Environmental Persistence: Quantitative Abundance as the Predominant Anaerobic Degradation Product

In a 100-day anaerobic incubation study using ¹⁴C-labeled Paichongding in flooded paddy soil, Des-5-Propoxy Paichongding-5-ol (M1) was identified as the most abundant among nine detected intermediates [1]. M1 accounted for 14.93% to 46.98% of the initially spiked ¹⁴C-isomers, with its formation showing diastereoselectivity: significantly more M1 (p < 0.01) was generated from the (5R,7S)- and (5S,7R)-enantiomers (46.4 ± 8.6% and 47.0 ± 6.9%, respectively) compared to the (5S,7S)-enantiomer (14.93%) [1]. Furthermore, M1 was characterized as stable and recalcitrant to further degradation under the experimental conditions [1].

Environmental persistence
Reported
Up to 46.98% of applied ¹⁴C-radioactivity
Predominant residue marker in anaerobic paddy soil
100-day incubation; formation diastereoselective; site-specific validation advised
Environmental Fate Soil Metabolomics Pesticide Residue Analysis

Reduced In Vivo Toxicity: Comparative Lifespan Effect in the C. elegans Model Organism

The toxicity of Des-5-Propoxy Paichongding-5-ol (M1) was directly compared with the parent IPP in the nematode Caenorhabditis elegans, a well-established model for predicting mammalian toxicity [1]. At the highest tested concentration of 10 mg/L, M1 reduced the mean lifespan of C. elegans to 23 days, whereas the parent IPP at the identical concentration reduced lifespan to 21 days [1]. At lower concentrations (2.5 and 5 mg/L), both compounds decreased lifespan significantly relative to controls, but IPP consistently exhibited more severe toxicity than M1 under all matched-concentration conditions [1]. Both compounds also decreased locomotion behavior, reproductive ability, and acetylcholinesterase (AChE) activity, with IPP producing greater impairment in each endpoint [1].

Toxicity endpoint
Head-to-head
M1 23 d vs. IPP parent 21 d lifespan at 10 mg/L (C. elegans)
Lower toxicity endpoint readout in model organism
Extrapolation to mammalian systems requires independent validation
Environmental Toxicology Model Organism Assays Neonicotinoid Safety Assessment

Stereochemical Identity: Retention of Dual Chiral Centers with Implications for Enantioselective Analysis

Des-5-Propoxy Paichongding-5-ol retains the two chiral centers (C-5 and C-7) present in the parent Paichongding molecule, making it a chiral compound that exists as four stereoisomers [1]. The formation of M1 in soil is diastereoselective: the (5R,7S)- and (5S,7R)-configured parent enantiomers generated significantly more M1 than the (5R,7R)- and (5S,7S)-forms [1]. This stereochemical persistence is functionally significant because the insecticidal activity of Paichongding stereoisomers differs substantially, with (5R,7S)-Paichongding reported to be up to 20.1 times more active than other isomers [2].

Chiral identity
Class-level
Retains two chiral centers (C-5, C-7); formation 14.93%–47.0% depending on parent stereoisomer
Stereochemical-control context for enantioselective analysis
Chiral separation must be independently validated for each matrix
Chiral Chromatography Stereoselective Degradation Enantiomer-Specific Residue Analysis

Des-5-Propoxy Paichongding-5-ol: Validated Application Scenarios for Research and Industrial Procurement


Environmental Residue Monitoring in Rice Paddy Ecosystems

Given that Des-5-Propoxy Paichongding-5-ol is the predominant and stable degradation product of Paichongding in flooded paddy soil, accounting for up to 46.98% of applied parent radioactivity [1], environmental monitoring programs in rice-growing regions where Paichongding is applied must include M1 as a quantified analyte. Laboratories should procure M1 as a certified reference standard for LC-MS/MS multi-residue methods to avoid systematic under-quantification of total neonicotinoid burden in soil, water, and sediment samples [1].

Metabolite-Specific Toxicological Profiling for Regulatory Risk Assessment

Regulatory toxicology studies evaluating the safety of Paichongding-based formulations cannot rely solely on parent compound toxicity data. M1 exhibits 1.92-fold higher insecticidal activity than the parent [1] yet demonstrates lower toxicity in the C. elegans model (lifespan 23 days vs. 21 days at 10 mg/L) [2]. Procurement of high-purity M1 (≥97%) enables independent mammalian toxicity, ecotoxicology, and endocrine disruption screening that reflects the actual exposure profile in agricultural environments [1][2].

Chiral Separation Method Development and Enantioselective Fate Studies

M1 retains the dual chiral centers of Paichongding and forms in a diastereoselective manner (formation ratios varying from 14.93% to 47.0% depending on parent stereoisomer) [1]. Analytical laboratories developing chiral HPLC or SFC methods for enantioselective monitoring of Paichongding residues require M1 as a stereoisomeric reference to validate separation conditions, establish enantiomer elution orders, and quantify isomer-specific environmental half-lives [1][3].

Aerobic and Anaerobic Biodegradation Pathway Elucidation

As the first-formed and most abundant intermediate in Paichongding degradation, M1 serves as the critical branching point for downstream transformation pathways including denitration, hydroxylation, and demethylation [1]. Environmental microbiology laboratories studying microbial degradation kinetics or isolating Paichongding-degrading bacterial strains (e.g., Sphingobacterium spp.) require authentic M1 as a substrate for enzyme kinetics assays, metabolite identification, and biodegradation rate quantification [1].

Application
Selection Property
Validation Focus
Paddy soil residue monitoring
Metabolite-specific quantitative standard
Multi-residue LC-MS/MS method accuracy
Metabolite toxicology assessment
Independent metabolite test article
Endpoint response differentiation vs. parent
Chiral enantioselective analysis
Stereoisomer reference standard
Enantiomer elution order and resolution verification
Biodegradation pathway elucidation
Authentic metabolite substrate
Microbial degradation kinetics and intermediate identification
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